PKCζ Pseudosubstrate Inhibitor PKCζ Pseudosubstrate Inhibitor The atypical protein kinase C isoform, PKCζ, is critical for mediating mitogenic signal transduction, cell survival, and some of the physiological actions of insulin. PKCζ pseudosubstrate inhibitor is a synthetic peptide that corresponds to a pseudosubstrate domain of this PKC isoform. It selectively, reversibly, and substrate-competitively inhibits PKCζ activity and, thus, is used to delineate the signaling functions of PKCζ.
Brand Name: Vulcanchem
CAS No.: 799764-07-1
VCID: VC0160807
InChI: InChI=1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1
SMILES: CCC(C)C(CN[CH]CNC(CCCN=C(N)N)CNC(CCCN=C(N)N)CNCCN[CH]C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NCC(CO)N
Molecular Formula: C76H128N30O16
Molecular Weight: 1718

PKCζ Pseudosubstrate Inhibitor

CAS No.: 799764-07-1

Reference Standards

VCID: VC0160807

Molecular Formula: C76H128N30O16

Molecular Weight: 1718

PKCζ Pseudosubstrate Inhibitor - 799764-07-1

CAS No. 799764-07-1
Product Name PKCζ Pseudosubstrate Inhibitor
Molecular Formula C76H128N30O16
Molecular Weight 1718
Standard InChI InChI=1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1
Standard InChIKey ISDDDWMHYBTNSA-RRIFIRBXSA-N
SMILES CCC(C)C(CN[CH]CNC(CCCN=C(N)N)CNC(CCCN=C(N)N)CNCCN[CH]C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NCC(CO)N
Description The atypical protein kinase C isoform, PKCζ, is critical for mediating mitogenic signal transduction, cell survival, and some of the physiological actions of insulin. PKCζ pseudosubstrate inhibitor is a synthetic peptide that corresponds to a pseudosubstrate domain of this PKC isoform. It selectively, reversibly, and substrate-competitively inhibits PKCζ activity and, thus, is used to delineate the signaling functions of PKCζ.
Synonyms Protein Kinase Cζ Pseudosubstrate Inhibitor
Reference 1.Toker, A. Signaling through protein kinase C. Frontiers in Bioscience 3, d1134-d1147 (1998).
PubChem Compound 137699841
Last Modified Nov 11 2021
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